insulin response element binding protein
Description
Contextualization within the Insulin (B600854) Signaling Network
The binding of insulin to its receptor on the cell surface triggers a cascade of intracellular signaling events, primarily through the phosphoinositide-3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.comresearchgate.net These pathways culminate in diverse physiological responses, including glucose uptake, glycogen (B147801) synthesis, and the regulation of gene expression. mdpi.com IRE-BP1/SNED1 has been identified as a component of this network, appearing to function downstream of the PI3K-Akt pathway. proteinatlas.org
Initially characterized as a transcription factor, IRE-BP1 was shown to bind to the insulin response elements (IREs) of several genes, thereby modulating their expression in response to insulin. proteinatlas.orggenecards.org This places it as a potential direct mediator of insulin's effects on gene transcription, a crucial aspect of the hormone's long-term metabolic control. proteinatlas.org Research indicates that the expression and activity of IRE-BP1 are themselves regulated by the insulin signaling cascade, highlighting a feedback loop within the network. proteinatlas.org For instance, in states of insulin resistance, such as in obesity and diabetes, the expression and nuclear localization of IRE-BP1 are significantly altered in key metabolic tissues like the liver, skeletal muscle, and adipose tissue. proteinatlas.org
Interestingly, while early studies pointed towards a role as a nuclear transcription factor, more recent and extensive characterization has defined SNED1 as a secreted extracellular matrix (ECM) protein. wikipedia.orgbiorxiv.orgnih.gov This presents a more complex picture where SNED1 may influence cellular transcription indirectly from the extracellular space by interacting with cell surface receptors like integrins, or it may possess dual functions, acting both outside and inside the cell. nih.govuic.edu One study supports this dual role, demonstrating that in the liver of lean animals, IRE-BP1 is found in the nucleus, but it is retained in the cytoplasm in obese and diabetic animals, a process seemingly linked to impaired PI3K signaling. proteinatlas.org
Overview of Transcriptional Regulation by Insulin-Responsive Factors
Insulin exerts profound control over metabolism by regulating the transcription of a wide array of genes. biorxiv.orgnih.gov This regulation is achieved through the modulation of various insulin-responsive transcription factors. biorxiv.orgnih.gov These factors can either activate or repress gene expression, thereby controlling processes like glycolysis, gluconeogenesis, and lipogenesis. biorxiv.orgnih.gov
Several key families of transcription factors are involved in this process:
Sterol Regulatory Element-Binding Proteins (SREBPs): Particularly SREBP-1c, which is a major mediator of insulin's effect on lipogenic gene expression in the liver. biorxiv.orgmit.edu Insulin promotes the maturation and nuclear translocation of SREBP-1c. biorxiv.orgnih.gov
Forkhead Box (FoxO) Proteins: FoxO1, for example, is a key target of the insulin signaling pathway. nih.gov Insulin, via Akt-mediated phosphorylation, excludes FoxO1 from the nucleus, thereby inhibiting the transcription of genes involved in gluconeogenesis. mdpi.comnih.gov
Other Transcription Factors: Insulin also influences the activity of other factors such as Elk-1, a member of the E-twenty-six (ETS) domain family, and Early Growth Response protein 1 (Egr-1), which are involved in cell growth and differentiation. biorxiv.orgnih.gov
IRE-BP1/SNED1 was identified as a factor that binds to the IREs of multiple genes, including those for Insulin-like Growth Factor 1 (IGF-I) and Insulin-like Growth Factor Binding Proteins 1 and 3 (IGFBP-1 and IGFBP-3). proteinatlas.org Its action can mimic the transcriptional effects of insulin, suggesting it plays a positive role in mediating insulin's signals to the genome. proteinatlas.org The regulation of IRE-BP1/SNED1 itself, through changes in its expression levels and subcellular localization, represents a critical node of control within this broader transcriptional network. proteinatlas.org
Definition and Nomenclature of Insulin Response Element Binding Protein (IRE-BP1 / SNED1)
The protein initially identified as this compound-1 (IRE-BP1) is now officially known by the Human Genome Organisation (HUGO) Gene Nomenclature Committee (HGNC) as "Sushi, Nidogen and EGF-like Domains 1," or SNED1. wikipedia.orguic.edu The original name, IRE-BP1, was based on its observed function in binding to insulin response elements in the promoters of certain genes. proteinatlas.orggenecards.org
SNED1 is an extracellular matrix protein characterized by the presence of several distinct protein domains, including a NIDO domain, multiple calcium-binding EGF-like domains, a Sushi (or CCP) domain, and three Fibronectin type III (FN3) domains. biorxiv.org It is encoded by the SNED1 gene, located on chromosome 2 in humans. wikipedia.orgbiorxiv.org The protein is known to be secreted from the cell and incorporates into the extracellular matrix, where it can interact with other ECM components and cell surface receptors. wikipedia.orgnih.gov
The historical nomenclature is important as much of the initial research into its role in insulin signaling was published under the name IRE-BP1. proteinatlas.orggenecards.org
| Feature | Description |
| Official Gene Name | Sushi, Nidogen and EGF like Domains 1 |
| Gene Symbol | SNED1 |
| Protein Name | SNED1 |
| Aliases | IRE-BP1 (this compound-1), Snep, SST3 wikipedia.orgbiorxiv.orguic.edu |
| Location | Secreted, Extracellular Matrix wikipedia.org |
| Function | Cell Adhesion, potential transcriptional regulation proteinatlas.orguic.edu |
Properties
CAS No. |
142191-76-2 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Synonyms |
insulin response element binding protein |
Origin of Product |
United States |
Molecular Biology and Biochemical Characteristics of Insulin Response Element Binding Protein
Gene Structure and Transcriptional Variants
The human gene for SNED1 is located on the plus strand of chromosome 2 at locus 2q37.3. wikipedia.org The genomic DNA sequence of SNED1 is extensive, spanning 98,159 base pairs. wikipedia.org The gene is composed of 31 exons, which are spliced to form the mature messenger RNA (mRNA). wikipedia.org The longest transcript of SNED1 is 7048 base pairs in length. wikipedia.org
While the primary transcript is well-defined, there are also nine predicted splice variants of SNED1. wikipedia.org These alternative transcripts, designated as variants 'a' through 'i', have been identified through computational analysis, though they have not yet been experimentally validated. wikipedia.org The existence of these variants suggests a potential for the production of multiple protein isoforms with different structural and functional properties. For instance, some predicted splice variants show structural homology to other important proteins like Low-density lipoprotein receptor-related protein 4 (LRP4) and fibrillin-1, hinting at a diversity of functions. wikipedia.org
Protein Domains and Functional Motifs
SNED1 is a large, modular protein with a variety of distinct domains and motifs that are characteristic of extracellular matrix proteins. wikipedia.orgnih.gov The full-length human protein is 1413 amino acids long and contains a signal peptide at its N-terminus (amino acids 1-24), which directs it to the secretory pathway. wikipedia.org
While initially named for its presumed ability to bind to insulin (B600854) response elements in DNA, current research indicates that SNED1 is an extracellular matrix protein. wikipedia.orgnih.gov Its primary interactions are with cell surface receptors rather than directly with DNA. However, it contains specific motifs that mediate cell-matrix adhesion and can, in turn, influence intracellular signaling pathways that regulate gene transcription. nih.govbiorxiv.orgnih.gov
Notably, the SNED1 sequence includes two putative integrin-binding motifs:
An Arginine-Glycine-Aspartic acid (RGD) triplet nih.govbiorxiv.orgnih.gov
A Leucine-Aspartic acid-Valine (LDV) triplet nih.govbiorxiv.orgnih.gov
These motifs are known to interact with integrin heterodimers on the cell surface, thereby mediating cell adhesion. nih.govbiorxiv.orgnih.gov Research has shown that cell adhesion to SNED1 is mediated by its RGD motif, which engages with α5β1 and αvβ3 integrins. nih.govnih.gov This interaction is a critical step in initiating downstream signaling that can affect gene expression.
The modular structure of SNED1 is rich in domains that facilitate protein-protein interactions. These domains are crucial for its function within the extracellular matrix and for its communication with cells. The key domains include:
NIDO domain: Located at the N-terminus, the function of this domain is not fully understood, but it is found in a small number of other proteins, including nidogen-1 and nidogen-2. nih.govportlandpress.com
Calcium-binding EGF-like (EGF_CA) domains: SNED1 contains several of these domains, which are known to be involved in protein-protein interactions and are often found in ECM proteins. wikipedia.org
Sushi domain (or Complement Control Protein - CCP domain): This domain is also known as a short consensus repeat (SCR) and is involved in protein-protein interactions within the complement system and other protein networks. wikipedia.org
Fibronectin type III (FN3) domains: Located in the C-terminal region, these domains are known to mediate cell adhesion in other ECM proteins. wikipedia.orgnih.gov
The function and activity of SNED1 are further regulated by various post-translational modifications (PTMs). The protein sequence contains numerous predicted and experimentally verified sites for these modifications.
Glycosylation: There are 13 predicted N-glycosylation sites in the SNED1 sequence, and the presence of N-linked glycans has been experimentally confirmed. wikipedia.org There are also several predicted attachment sites for O-linked glycans and glycosaminoglycans, although these await experimental validation. wikipedia.org
Phosphorylation: SNED1 is a phosphoprotein. uniprot.org Experimental evidence has identified phosphorylation at 12 specific residues: five serines, five threonines, and two tyrosines. wikipedia.org
Post-Translational Modifications and their Regulatory Roles in IRE-BP1 Activity
Post-translational modifications play a crucial role in modulating the structure, localization, and function of SNED1. These modifications can influence its interactions with other ECM components and with cell surface receptors, thereby regulating its biological activity.
Phosphorylation is a key post-translational modification that regulates SNED1. As mentioned, mass spectrometry has confirmed phosphorylation at multiple serine, threonine, and tyrosine residues. wikipedia.org Computational predictions suggest that these phosphorylation events may be catalyzed by Protein Kinase A (PKA) and Protein Kinase C (PKC) . wikipedia.org
The precise regulatory roles of these specific phosphorylation events on SNED1 activity are still under investigation. However, in the broader context of ECM proteins, phosphorylation can influence protein conformation, stability, and its ability to bind to other proteins and cell surface receptors. For SNED1, phosphorylation could modulate its interaction with integrins, thereby affecting the downstream signaling cascades that influence insulin-responsive gene transcription. The localization of SNED1 within the extracellular matrix and its interaction with cell surface receptors provide a mechanism through which its phosphorylation state could impact cellular responses to insulin.
Other Identified Modifications
The functionality of Iron-Responsive Element Binding Proteins (IRE-BPs), also known as Iron Regulatory Proteins (IRP1 and IRP2), is intricately regulated by a variety of post-translational modifications (PTMs). These modifications serve as molecular switches that alter the proteins' structure, stability, and ability to bind to iron-responsive elements (IREs) in messenger RNA (mRNA), thereby controlling the expression of key proteins involved in iron metabolism. Beyond the foundational regulation by cellular iron status, specific modifications such as phosphorylation, ubiquitination, and nitrosylation provide additional layers of control, allowing for a nuanced response to diverse physiological signals.
The two isoforms, IRP1 and IRP2, are subject to distinct as well as overlapping modification pathways. IRP1, also known as cytosolic aconitase (ACO1), famously "moonlights" as either an RNA-binding protein or an active enzyme, a switch governed by the assembly or disassembly of an iron-sulfur cluster. nih.govwikipedia.org IRP2's activity, in contrast, is primarily controlled through regulated proteasomal degradation. nih.gov Research has illuminated several specific PTMs that dictate these outcomes.
Phosphorylation
Phosphorylation has been identified as a key iron-independent mechanism for modulating the activity of both IRP1 and IRP2.
IRP1: Studies have shown that Protein Kinase C (PKC) can phosphorylate IRP1 at two conserved sites: Serine-138 (S138) and Serine-711 (S711). nih.govpnas.org Treatment of cells with phorbol (B1677699) 12-myristate 13-acetate (PMA), a PKC activator, stimulates the phosphorylation of IRP1. nih.gov Phosphorylation at S711 has been demonstrated to functionally inactivate the protein. nih.gov Conversely, research using phosphomimetic mutations at the S138 site suggests that phosphorylation here destabilizes the [4Fe-4S] cluster. pnas.org This destabilization enhances the protein's susceptibility to oxygen and other perturbants, promoting the cluster's disassembly and switching IRP1 to its RNA-binding form. pnas.org This provides a mechanism to modulate iron metabolism in response to cellular signaling pathways independent of ambient iron levels. pnas.org
IRP2: Like IRP1, IRP2 is also phosphorylated in response to PMA treatment. nih.gov While IRP2 is found to be highly phosphorylated in untreated cells, PMA stimulation further increases its phosphorylation state. nih.gov This modification is associated with an increase in high-affinity RNA binding activity, indicating that phosphorylation can enhance IRP2 function. nih.gov
Oxidation-Dependent Ubiquitination and Degradation of IRP2
The primary mechanism for regulating IRP2 levels is through targeted degradation via the ubiquitin-proteasome pathway, a process exquisitely sensitive to iron levels. In iron-replete cells, IRP2 is rapidly degraded. nih.govnih.gov This process is initiated by the iron-dependent, site-specific oxidation of the IRP2 protein. nih.gov This oxidative modification acts as a signal, marking IRP2 for recognition by an E3 ubiquitin ligase complex containing the F-box protein FBXL5. nih.govmdpi.com The FBXL5 protein itself contains an iron-sulfur cluster and functions as a sensor for both iron and oxygen. mdpi.com Following recognition, IRP2 is poly-ubiquitinated and subsequently degraded by the 26S proteasome. nih.govnih.gov This pathway ensures that when iron is abundant, the synthesis of iron storage proteins is increased while iron uptake is reduced.
S-Nitrosylation of IRP2
In addition to iron-catalyzed oxidation, IRP2 degradation can be triggered by S-nitrosylation, a modification mediated by nitric oxide (NO). nih.gov NO is a critical signaling molecule that can react with cysteine thiol groups on proteins. nih.gov Research has demonstrated that NO causes the S-nitrosylation of IRP2 both in vitro and in vivo. nih.gov This modification, specifically identified at cysteine residue C178, serves as a novel signal that targets IRP2 for ubiquitination and subsequent degradation by the proteasome. nih.gov This reveals a distinct pathway through which cellular signaling, in this case via nitric oxide, can intersect with and control iron metabolism by modulating IRP2 stability.
Regulation by Hypoxia
Cellular oxygen status also post-translationally regulates IRP2. Under hypoxic (low oxygen) conditions, IRP2 protein levels and its RNA-binding activity increase. nih.govresearchgate.net This effect is not due to increased gene transcription but rather to a post-translational mechanism that enhances the stability of the IRP2 protein, protecting it from degradation. nih.govresearchgate.net This allows cells to adapt to low-oxygen environments by adjusting iron metabolism accordingly.
Interactive Data Table: Post-Translational Modifications of IRE-BPs
| Modification | Affected Protein | Key Molecular Details | Functional Consequence | Reference(s) |
|---|---|---|---|---|
| [4Fe-4S] Cluster Assembly | IRP1 | In iron-replete cells, a cubane (B1203433) iron-sulfur cluster is assembled within the protein. | Inhibits RNA binding; activates cytosolic aconitase enzymatic activity. | nih.govwikipedia.org |
| Phosphorylation | IRP1 | Phosphorylation by PKC at Serine-138 and Serine-711. | Phosphorylation at S138 destabilizes the [4Fe-4S] cluster, promoting RNA binding. Phosphorylation at S711 inactivates the protein. | nih.govpnas.orgnih.gov |
| Phosphorylation | IRP2 | Basal and PMA-stimulated phosphorylation occurs. | Associated with increased high-affinity RNA binding activity. | nih.gov |
| Oxidation & Ubiquitination | IRP2 | In iron-replete cells, iron catalyzes oxidation, which is recognized by the FBXL5-containing E3 ligase, leading to poly-ubiquitination. | Targets IRP2 for degradation by the proteasome, reducing its RNA-binding activity. | nih.govnih.govnih.gov |
| S-Nitrosylation | IRP2 | Nitric oxide (NO) modifies Cysteine-178. | Signals for ubiquitination and subsequent proteasomal degradation. | nih.gov |
| Stabilization by Hypoxia | IRP2 | Low oxygen prevents degradation. | Increases IRP2 protein levels and RNA-binding activity. | nih.govresearchgate.net |
Mechanisms of Action of Insulin Response Element Binding Protein
Transcriptional Regulation of Target Genes
The primary function of IRE-BP1 is to act as a molecular switch in the nucleus, translating insulin (B600854) signals into changes in the expression of specific genes. This regulation is fundamental to how insulin controls glucose homeostasis and other metabolic processes. IRE-BP1 has been identified as a factor that binds to and transactivates multiple genes that are responsive to insulin. nih.gov
Insulin Response Elements (IREs) are specific, short, conserved cis-acting DNA sequences typically located in the promoter or untranslated regions (UTRs) of genes whose transcription is regulated by insulin. nih.govmdpi.com These elements function as the docking sites for transcription factors, such as IRE-BP1. nih.gov The interaction between an IRE and its binding protein is a critical step in the activation or repression of gene transcription following insulin signaling.
While a conserved IRE sequence has been identified in several genes that are inhibited by insulin, a universal consensus sequence for an IRE that mediates the stimulation of transcription by insulin has not been definitively established. nih.gov However, specific functional IREs have been identified and characterized in the regulatory regions of numerous insulin-responsive genes through techniques like chromatin immunoprecipitation (ChIP) assays. nih.gov These elements are crucial for conferring insulin sensitivity to a gene, allowing it to be switched on or off in response to changing insulin levels.
Research has demonstrated that IRE-BP1 directly binds to the DNA of target genes in a sequence-specific manner. nih.gov Chromatin immunoprecipitation assays have confirmed that IRE-BP1 physically interacts with the insulin response sequences found within the genes for Insulin-like Growth Factor I (IGF-I), Insulin-like Growth Factor Binding Protein-1 (IGFBP-1), and Insulin-like Growth Factor Binding Protein-3 (IGFBP-3). nih.gov
The activation of IRE-BP1 and its subsequent binding to DNA is sequence-specific and effectively mimics the transcriptional effect of insulin itself. nih.gov This direct binding to the gene's regulatory element is the core mechanism by which IRE-BP1 executes its function as a transcriptional mediator of insulin action. nih.gov
IRE-BP1 generally confers a positive effect on gene transcription. nih.gov It has been identified as a transcription factor that transactivates multiple insulin-responsive genes. nih.gov For instance, increased binding of IRE-BP1 to the IREs of genes like IGF-I and IGFBP-3 corresponds with their positive regulation by insulin. nih.gov The overexpression of IRE-BP1 in liver cells has been shown to modulate the expression of genes involved in key metabolic pathways, underscoring its role as a positive transcriptional mediator of insulin's metabolic actions. nih.gov
The regulatory role of IRE-BP1 is not uniformly positive and can be context-dependent. This is evidenced by the finding that IRE-BP1 binds to the IREs of genes that are both positively regulated by insulin (e.g., IGF-I, IGFBP-3) and negatively regulated by insulin (e.g., IGFBP-1). nih.gov
This suggests that while IRE-BP1 binding is essential, it may not be the sole determinant of the final transcriptional outcome. The specific response to insulin likely depends on the context of the gene's promoter and the interaction of IRE-BP1 with other regulatory proteins. nih.gov These protein-protein interactions can modulate the ultimate effect, leading to either an increase or a decrease in gene transcription depending on the cellular environment and the specific gene being targeted. nih.gov
IRE-BP1 modulates a suite of genes critical to metabolic control. Research has specifically confirmed its binding to the insulin response sequences of several key genes: nih.gov
Insulin-like Growth Factor I (IGF-I): A hormone with a structure similar to insulin that plays a vital role in growth and anabolic processes.
Insulin-like Growth Factor Binding Protein-1 (IGFBP-1): A protein that binds to IGFs, modulating their availability and activity. Its gene is negatively regulated by insulin. nih.gov
Insulin-like Growth Factor Binding Protein-3 (IGFBP-3): The major carrier of IGFs in the circulation, which also has IGF-independent actions. Its gene is positively regulated by insulin. nih.gov
Hexokinase II (HKII): A key enzyme that catalyzes the first step in glucose metabolism—the phosphorylation of glucose to glucose-6-phosphate. oup.com The expression of the Hexokinase II gene is induced by insulin at the transcriptional level, making it a crucial target for insulin's glucoregulatory effects. oup.comnih.govdiabetesjournals.org
Interactive Table: Target Genes of IRE-BP1 Click on the headers to sort the table.
| Gene | Regulation by Insulin | Role of IRE-BP1 Binding | Primary Function |
| IGF-I | Positive | Transactivation | Promotes growth and anabolic processes |
| IGFBP-1 | Negative | Binds to IRE; effect is context-dependent | Modulates IGF availability |
| IGFBP-3 | Positive | Transactivation | Major carrier of circulating IGFs |
| Hexokinase II | Positive | Mediates transcriptional induction | Catalyzes glucose phosphorylation |
Modulation of Gene Transcription by IRE-BP1
Regulation of IRE-BP1 Activity and Expression
The activity and expression of the Insulin Response Element Binding Protein (IRE-BP1) are tightly controlled through a multi-layered system involving transcriptional, post-translational, and spatial regulation. These mechanisms ensure that IRE-BP1 can accurately respond to metabolic cues, primarily insulin signals, to modulate the expression of its target genes. Regulation occurs at the level of gene transcription, particularly in insulin-sensitive tissues like muscle and fat, and through post-translational modifications, which predominantly control its activity in the liver via nucleocytoplasmic shuttling. nih.govnih.gov
Insulin-Mediated Signaling Pathways and IRE-BP1 (e.g., Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway)
This compound-1 (IRE-BP1) has been identified as a downstream target of insulin signaling cascades. nih.gov The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central mediator of insulin's metabolic effects, plays a crucial role in regulating IRE-BP1 function. nih.govnih.govnih.gov Research indicates that insulin signaling through the PI3K pathway is essential for retaining IRE-BP1 in the nucleus, the site of its transcriptional activity. nih.gov
Experimental evidence supports the specific involvement of the PI3K/Akt pathway:
Treatment of hepatocytes with insulin promotes the accumulation of IRE-BP1 in the nucleus. nih.gov
Pharmacological blockade of the PI3K pathway using inhibitors like LY294002 results in the exit of IRE-BP1 from the nucleus into the cytoplasm, even when cells are stimulated with serum. nih.gov
Conversely, inhibiting the MAPK pathway with compounds such as PD98059 does not alter the nuclear localization of IRE-BP1. nih.gov
These findings suggest that impaired insulin-mediated PI3K signaling, a hallmark of insulin resistance and diabetes, may contribute to the enhanced export of IRE-BP1 from the nucleus. nih.govnih.gov This leads to its accumulation in the cytoplasm and a subsequent reduction in its ability to mediate gene transcription. nih.govmerckmillipore.com
Table 1: Effect of Signaling Pathway Inhibitors on IRE-BP1 Localization
| Inhibitor | Target Pathway | Effect on IRE-BP1 Localization | Reference |
|---|---|---|---|
| LY294002 | PI3K | Promotes nuclear exit/cytoplasmic accumulation | nih.gov |
Cellular Localization and Nucleocytoplasmic Shuttling
The subcellular location of IRE-BP1 is a critical determinant of its activity and is dynamically regulated by the metabolic state of the organism. nih.govnih.gov The process of moving between the nucleus and the cytoplasm, known as nucleocytoplasmic shuttling, is a primary mechanism for controlling IRE-BP1's access to its target genes on the chromatin. nih.gov
In the livers of lean, healthy rats, IRE-BP1 is found predominantly within the nucleus. nih.govnih.govmerckmillipore.com However, in animal models of obesity and diabetes, a significant shift in its localization occurs, with IRE-BP1 being sequestered in the cytoplasm. nih.govnih.govmerckmillipore.com This cytoplasmic retention effectively prevents the protein from binding to insulin response elements in the promoters of target genes, thereby reducing their transcription. nih.gov
Insulin signaling plays a direct role in this process by appearing to limit the export of IRE-BP1 from the nucleus. nih.gov The precise molecular mechanism governing this shuttling is under investigation, with potential factors including direct phosphorylation of IRE-BP1 by kinases in the insulin signaling pathway, such as Akt, or changes in its association with other proteins that facilitate either nuclear retention or export. nih.gov
Table 2: IRE-BP1 Localization and Regulation in Different Tissues and Conditions
| Tissue | Condition | Primary Localization | Predominant Regulatory Mechanism | Reference |
|---|---|---|---|---|
| Liver | Lean | Nucleus | Post-translational (Nucleocytoplasmic Shuttling) | nih.govnih.gov |
| Liver | Obese/Diabetic | Cytoplasm | Post-translational (Nucleocytoplasmic Shuttling) | nih.govnih.govmerckmillipore.com |
| Skeletal Muscle | Lean | Not specified | Transcriptional | nih.govnih.gov |
| Skeletal Muscle | Obese/Diabetic | Not specified | Decreased Gene Transcription | nih.gov |
| Adipose Tissue | Lean | Not specified | Transcriptional | nih.govnih.gov |
Transcriptional Control of IRE-BP1 Gene Expression
In addition to post-translational mechanisms, the function of IRE-BP1 is regulated at the level of its gene expression. nih.govnih.gov This transcriptional control is particularly prominent in classical insulin target tissues. nih.gov In lean animals, the expression of the IRE-BP1 gene is 50- to 200-fold higher in skeletal muscle, adipose tissue, and liver compared to tissues that are not primary targets of insulin action. nih.gov
In states of insulin resistance, such as obesity and diabetes, the transcriptional landscape of IRE-BP1 is significantly altered. nih.gov Studies in obese and diabetic animal models have shown a marked reduction in the level of IRE-BP1 expression specifically in skeletal muscle and adipose tissue. nih.gov This decrease in the available pool of the transcription factor likely contributes to the impaired insulin-regulated gene expression observed in these conditions. nih.gov This tissue-specific transcriptional downregulation contrasts with the regulatory mechanism in the liver, where post-translational control through nuclear exclusion appears to be the predominant factor. nih.gov
Post-Translational Control of IRE-BP1 Activity
Post-translational modifications (PTMs) are crucial for the rapid and fine-tuned regulation of protein function in response to cellular signals. nih.govkhanacademy.org For IRE-BP1, PTMs are a key mechanism for modulating its activity. nih.gov As previously discussed, the most prominent of these is the regulation of its subcellular location via nucleocytoplasmic shuttling, which functions as a major control switch, especially in the liver. nih.gov
Beyond localization, changes in the phosphorylation state of IRE-BP1 have been shown to directly modulate its transactivation effects on reporter genes. nih.gov This suggests that phosphorylation, likely mediated by kinases within the insulin signaling pathway, can alter the intrinsic ability of IRE-BP1 to activate transcription once bound to DNA. nih.gov Furthermore, studies involving the overexpression of IRE-BP1 have shown resulting protein expression patterns that indicate a broad activation of cellular networks responsible for protein post-translational modification, suggesting complex feedback and downstream effects. nih.govnih.gov
Protein-Protein Interactions and Complex Formation
The function of transcription factors is often modulated through their interaction with other proteins, which can act as co-activators, co-repressors, or scaffolding molecules. nih.gov IRE-BP1 may confer a positive effect on gene transcription, while its interaction with other factors can further modulate the specific response to insulin, which can vary depending on the gene promoter context. nih.gov
Interaction with Coregulatory Proteins (e.g., RACK1, TCTP)
Recent proteomic studies have begun to uncover the interactome of IRE-BP1. Research focusing on the effects of overexpressing the C-terminal 50kDa fragment of IRE-BP1 in pancreatic islet beta cells has identified a novel and previously undescribed interaction between two important scaffolding proteins: the Receptor for Activated Protein Kinase C (RACK1) and the Translationally Controlled Tumor Protein (TCTP). nih.govnih.gov
Co-immunoprecipitation experiments confirmed this interaction occurs in response to IRE-BP1 overexpression. nih.govnih.gov RACK1 and TCTP are both involved in various signaling pathways relevant to cell viability, proliferation, and diabetes. nih.gov It is hypothesized that IRE-BP1 induction of RACK1 and TCTP may lead to the assembly of novel molecular scaffolding complexes. nih.gov These complexes could play a role in modifying beta-cell function and survival, potentially by influencing the unfolded protein response (UPR) or other cell adaptive signaling pathways. nih.gov
Table 3: Experimentally Identified IRE-BP1 Interacting Proteins
| Interacting Protein | Full Name | Experimental Evidence | Functional Implication | Reference |
|---|---|---|---|---|
| RACK1 | Receptor for Activated Protein Kinase C | Co-immunoprecipitation following IRE-BP1 overexpression in pancreatic islets. | Formation of a novel scaffolding complex with TCTP, potentially modifying cell viability and signaling. | nih.govnih.gov |
Cellular and Physiological Functions of Insulin Response Element Binding Protein
Tissue-Specific Expression and Distribution
The expression of Insulin (B600854) Response Element Binding Protein (IRE-BP) is not uniform throughout the body. It is predominantly found in tissues that are primary targets of insulin action, highlighting its specialized role in metabolic regulation.
The liver exhibits significant expression of IRE-BP. oup.com In healthy, lean individuals, IRE-BP is primarily localized within the nucleus of hepatocytes. oup.com This nuclear localization is critical for its function in regulating gene expression. However, in states of insulin resistance, such as obesity and diabetes, a notable shift in its subcellular location occurs. In these conditions, IRE-BP is sequestered in the cytoplasm, which prevents it from binding to DNA and carrying out its transcriptional regulatory functions. oup.com This change in localization appears to be linked to disruptions in the insulin signaling pathway, specifically the phosphatidylinositol-3 kinase (PI3K) pathway. oup.com Furthermore, prolonged fasting can also lead to the nuclear exclusion of IRE-BP in hepatocytes. oup.com
Skeletal muscle and adipose tissue are key sites of insulin-stimulated glucose uptake and metabolism, and both tissues express IRE-BP. oup.com In fact, the expression of IRE-BP is markedly higher—by 50- to 200-fold—in these classical insulin-target tissues compared to non-target tissues in lean animals. oup.compnas.org This high level of expression underscores its importance in mediating insulin's effects in these tissues. In contrast to the liver, where regulation primarily occurs through changes in subcellular localization, the regulation of IRE-BP in skeletal muscle and adipose tissue happens mainly at the level of gene expression. oup.com Research has shown a significant reduction in IRE-BP mRNA levels in the skeletal muscle and adipose tissue of obese and diabetic animals, which may contribute to the development of insulin resistance. oup.compnas.org
Below is an interactive table summarizing the expression and regulation of IRE-BP in different tissues.
| Tissue | Expression Level | Primary Mode of Regulation | Regulation in Insulin Resistance |
| Liver | High | Post-transcriptional (Nuclear/Cytoplasmic localization) | Sequestered in the cytoplasm. oup.com |
| Skeletal Muscle | High | Transcriptional (Gene expression) | Decreased mRNA expression. oup.com |
| Adipose Tissue | High | Transcriptional (Gene expression) | Decreased mRNA expression. oup.com |
IRE-BP is present in multiple cell types within the pancreatic islets of Langerhans, including the insulin-producing β (beta) cells, the glucagon-producing α (alpha) cells, and the somatostatin-producing δ (delta) cells. nih.govnih.gov Interestingly, the expression of IRE-BP is higher in α and δ cells compared to β cells. nih.gov
In normal metabolic conditions, IRE-BP is predominantly found in the cytoplasm of islet cells. nih.gov However, in insulin-resistant states, it redistributes to the nucleus. nih.gov The presence and regulation of IRE-BP in these distinct islet cell populations suggest it has multifaceted roles in pancreatic function.
β (beta) cells: Iron metabolism, which is regulated by iron-responsive element-binding proteins, is crucial for proper insulin synthesis and secretion. nih.govnih.gov IRE-BP, also known as Iron Regulatory Protein 1 (IRP1), is a key regulator of cellular iron homeostasis. nih.gov In conditions of iron overload, which can occur in some metabolic diseases, there is an increased risk of oxidative stress and damage to β-cells, which have relatively low levels of antioxidant enzymes. nih.govnih.gov Therefore, the regulatory function of IRE-BP in iron metabolism within β-cells is critical for their survival and function.
α (alpha) cells: While direct functional implications of IRE-BP in α-cells are less characterized, the expression of fibroblast activation protein (FAP) has been noted in these cells, which could have implications for certain diagnostic and therapeutic procedures. nih.gov
δ (delta) cells: Delta cells, through the secretion of somatostatin (B550006), act as paracrine regulators of both β-cells and α-cells. nih.gov Studies have shown that physical interaction between δ-cells and β-cells can provide a protective niche for β-cells, reducing cellular stress and enhancing their function, particularly after pancreatic injury. nih.gov The presence of IRE-BP in δ-cells suggests it may play a role in this supportive function, potentially by influencing δ-cell health and somatostatin secretion, thereby indirectly modulating insulin and glucagon (B607659) release.
Role in Glucose and Lipid Metabolism Homeostasis
IRE-BP is a key player in the intricate network that governs the body's use and storage of glucose and lipids, primarily through its role as a transcription factor that responds to insulin signals.
The regulatory role of IRE-BP is more clearly defined in the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and lipogenesis (the synthesis of fatty acids).
Gluconeogenesis: In the liver, insulin acts to suppress gluconeogenesis. nih.govfrontiersin.org Research indicates that hepatic IRE-BP inhibits the expression of genes involved in this pathway. oup.comnih.gov During fasting or in diabetic states, where insulin signaling is diminished or impaired, there is a decrease in nuclear IRE-BP in the liver. oup.comnih.gov This reduction in nuclear IRE-BP is thought to contribute to the reduced inhibition of gluconeogenic genes, leading to increased glucose production and hyperglycemia in diabetes. oup.comnih.gov
Lipogenesis: Insulin is a key hormonal activator of lipogenesis in the liver. nih.gov This process is largely mediated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a member of the same family as IRE-BP. nih.govpnas.org SREBP-1c is considered a major mediator of insulin's action on the expression of genes related to both glucokinase and lipogenesis. nih.govpnas.org While SREBP-1c is the more extensively studied regulator in this context, the involvement of IRE-BP in the broader insulin-responsive transcriptional network suggests it may also play a modulatory role in lipogenesis.
The following table summarizes the regulatory effects of IRE-BP on key metabolic pathways.
| Metabolic Pathway | Regulatory Effect of IRE-BP | Tissue |
| Gluconeogenesis | Inhibits the expression of gluconeogenic genes. oup.comnih.gov | Liver |
| Lipogenesis | Likely plays a modulatory role as part of the insulin-responsive transcriptional network. | Liver |
Impact on Insulin Secretion
Insulin Response Element-Binding Protein (IRE-BP1) is expressed in multiple cell types within the pancreatic islets of Langerhans, including the insulin-producing β-cells, glucagon-producing α-cells, and somatostatin-producing δ-cells. nih.gov Under normal metabolic conditions in rats, IRE-BP1 is primarily found in the cytoplasm of these islet cells. nih.govoup.com However, in states of insulin resistance, such as in obese Zucker rats, its expression is reduced and it redistributes to the nucleus of the islet cells. nih.govoup.com
Studies involving the transgenic overexpression of a transcriptionally active fragment of IRE-BP1 specifically in the β-cells of mice have provided further insight into its role in insulin secretion. This overexpression led to an increase in both basal and glucose-stimulated insulin secretion from isolated islets, resulting in hyperinsulinemia in the animals. nih.govoup.com Despite the increased insulin levels, these mice developed glucose intolerance, suggesting that while IRE-BP1 promotes insulin release, its overactivity in β-cells might contribute to β-cell dysfunction and the pathophysiology of type 2 diabetes. nih.govoup.com The exact mechanism for this paradoxical outcome remains unclear but may involve the activation of other hormonal or neuronal regulatory pathways that counteract the effects of excess insulin. oup.com
The following table summarizes key research findings on the impact of IRE-BP1 on insulin secretion.
| Subject | Model System | Key Findings | Implication |
| IRE-BP1 Localization | Rat Islets of Langerhans | Expressed in α, β, and δ-cells; primarily cytoplasmic in normal rats, nuclear in obese, insulin-resistant rats. nih.govoup.com | Localization of IRE-BP1 is responsive to the metabolic state of the animal. |
| IRE-BP1 Overexpression | Transgenic Mice (β-cell specific) | Increased basal and glucose-stimulated insulin secretion; hyperinsulinemia. nih.govoup.com | IRE-BP1 is a positive regulator of insulin secretion. |
| IRE-BP1 Overexpression | Transgenic Mice (β-cell specific) | Development of hyperinsulinemia, hyperglycemia, and glucose intolerance. nih.govoup.com | Over-activation of IRE-BP1-mediated gene transcription may lead to β-cell dysfunction. |
| IRE-BP1 Overexpression | Transgenic Mice (β-cell specific) | Increased islet mass and expression of the type I IGF receptor. nih.gov | May contribute to islet hypertrophy seen in some diabetic states. |
Functional Interplay with Other Insulin-Responsive Transcription Factors
The regulation of gene expression by insulin is a complex process involving a network of transcription factors that can act in concert or in opposition to mediate the diverse effects of the hormone. Insulin Response Element-Binding Protein 1 (IRE-BP1) is a key player in this network, and its function is intertwined with other critical insulin-responsive transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Carbohydrate Response Element-Binding Protein (ChREBP), and Forkhead Box Protein O1 (FoxO1).
IRE-BP1 is understood to be a positive mediator of insulin's transcriptional effects, activating multiple insulin-responsive genes. nih.govnih.gov Its activity is regulated by the insulin signaling pathway, likely downstream of PI3K-Akt, which controls its expression levels and its translocation between the cytoplasm and the nucleus. nih.gov In the liver of lean animals, IRE-BP1 is predominantly nuclear, where it can inhibit genes involved in gluconeogenesis. nih.gov Conversely, in obese and diabetic states, it is sequestered in the cytoplasm, which may contribute to hyperglycemia. nih.gov
Interplay with SREBP-1c: SREBP-1c is a master regulator of lipogenesis, with its expression and activity being strongly induced by insulin. nih.gov While both IRE-BP1 and SREBP-1c are activated by insulin signaling and promote anabolic processes, direct protein-protein interactions or competitive binding for the same DNA elements have not been clearly documented in the available research. However, studies have shown that ChREBP can bind to the human SREBP-1c gene, suggesting a potential for indirect interplay. nih.gov Furthermore, another transcription factor, X-box binding protein 1 (XBP1), has been shown to interact with the SREBP-1c promoter, and the function of the IRE1α-XBP1 pathway in promoting lipogenesis appears to involve SREBP-1c. nih.gov
Interplay with ChREBP: ChREBP is a glucose-sensing transcription factor that, in concert with the insulin-activated SREBP-1c, stimulates the expression of genes involved in glycolysis and lipogenesis. nih.govnih.gov ChIP-seq analysis in human liver cells has identified a vast number of ChREBP target genes, many of which are associated with lipid and fatty acid metabolism and are regulated by glucose. plos.orgnih.gov While ChREBP and IRE-BP1 both respond to nutrient cues to regulate hepatic metabolism, the current body of research does not provide evidence of a direct functional interaction or co-dependent regulation between them.
Interplay with FoxO1: FoxO1 acts largely as an antagonist to insulin signaling, promoting the expression of genes involved in gluconeogenesis and inhibiting cell growth. nih.govnih.gov Insulin activation of the PI3K-Akt pathway leads to the phosphorylation of FoxO1, causing its exclusion from the nucleus and thereby inhibiting its transcriptional activity. nih.govresearchgate.net This mechanism of nucleocytoplasmic shuttling is similar to the regulation observed for IRE-BP1. oup.comnih.gov FoxO1 exerts its effects by binding to insulin response elements (IREs) in the promoters of target genes like IGFBP1 and G6PC. nih.gov IRE-BP1 also binds to the IREs of several genes, including IGFBP-1. nih.govmerckmillipore.com This raises the possibility of competitive or synergistic binding at these sites. For instance, on the IGFBP-1 promoter, insulin treatment decreases the binding of the repressive FoxO1 while increasing the binding of the activating IRE-BP1. nih.gov Additionally, studies have shown that FoxO1 can inhibit the transcription of the SREBP-1c gene by reducing the transactivational capacity of Sp1 and SREBP-1c itself, highlighting the intricate cross-talk between these pathways. nih.gov
The table below summarizes the functional relationships and distinctions between IRE-BP1 and other key insulin-responsive transcription factors.
| Transcription Factor | Primary Activator(s) | Primary Function in Insulin Signaling | Documented Interplay with IRE-BP1 |
| IRE-BP1 | Insulin (via PI3K-Akt pathway) nih.gov | Positive mediator of insulin action; regulates genes in gluconeogenesis, lipogenesis, and fatty acid oxidation. nih.govnih.gov | Binds to IREs of genes also regulated by FoxO1 (e.g., IGFBP-1); localization is regulated similarly to FoxO1. oup.comnih.gov |
| SREBP-1c | Insulin nih.gov | Master regulator of lipogenesis. nih.gov | No direct interaction documented. Both are downstream of insulin signaling and promote anabolic pathways. |
| ChREBP | Glucose nih.gov | Activates glycolytic and lipogenic gene expression, often in synergy with SREBP-1c. nih.gov | No direct interaction documented. Both respond to nutrient status to control hepatic metabolism. |
| FoxO1 | Low Insulin/Growth Factors nih.gov | Antagonist of insulin action; promotes gluconeogenesis and inhibits cell growth. nih.govnih.gov | Opposing effects on target gene transcription (e.g., IGFBP-1); potential for competitive binding at IREs. nih.gov |
Compound and Gene Name Directory
| Name | Type |
| Insulin Response Element Binding Protein 1 (IRE-BP1) | Protein/Gene |
| Insulin | Protein/Hormone |
| Glucagon | Protein/Hormone |
| Somatostatin | Protein/Hormone |
| Insulin-like growth factor I (IGF-I) | Protein/Hormone |
| Insulin-like growth factor binding protein 1 (IGFBP1) | Protein/Gene |
| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Protein/Gene |
| Carbohydrate Response Element-Binding Protein (ChREBP) | Protein/Gene |
| Forkhead Box Protein O1 (FoxO1) | Protein/Gene |
| Phosphatidylinositol 3-kinase (PI3K) | Protein/Enzyme |
| Akt (Protein Kinase B) | Protein/Enzyme |
| X-box binding protein 1 (XBP1) | Protein/Gene |
| Glucose-6-phosphatase, catalytic subunit (G6PC) | Protein/Enzyme/Gene |
| Sp1 transcription factor (Sp1) | Protein/Gene |
Role of Insulin Response Element Binding Protein in Metabolic Dysregulation
Contribution to Insulin (B600854) Resistance Pathophysiology
Insulin resistance, a condition where cells in the body become less responsive to the effects of insulin, is a hallmark of type 2 diabetes and metabolic syndrome. medscape.commdpi.com Evidence suggests that IRE-BP1 is a key player in the development of this condition, primarily through altered expression and impaired cellular localization in key metabolic tissues. nih.gov
Research has demonstrated that the expression of IRE-BP1 is significantly altered in states of insulin resistance, such as obesity and diabetes. nih.gov In animal models, the tissue expression of IRE-BP1 is 50- to 200-fold higher in classic insulin target tissues (like liver, adipose tissue, and skeletal muscle) compared to non-target tissues in lean, healthy animals. nih.govnih.gov However, in obese and diabetic Zucker rats, a model for insulin resistance, the expression of IRE-BP1 is markedly reduced in skeletal muscle and various adipose tissue depots. nih.govoup.com
Specifically, compared to lean rats, IRE-BP1 expression in diabetic rats was found to be significantly lower in several adipose tissue regions:
78% less in epididymal fat. oup.com
97% less in subcutaneous fat. oup.com
65% less in retroperitoneal fat. oup.com
| Tissue | Change in Expression | Reference |
|---|---|---|
| Epididymal Adipose Tissue | 78% Decrease | oup.com |
| Subcutaneous Adipose Tissue | 97% Decrease | oup.com |
| Retroperitoneal Adipose Tissue | 65% Decrease | oup.com |
| Skeletal Muscle | Significantly Reduced | nih.govnih.gov |
| Liver | Decreased Gene Transcription | nih.gov |
However, in dysmetabolic conditions like obesity and diabetes, a significant impairment in this localization occurs. nih.gov Studies in obese and diabetic rats have shown that IRE-BP1 is sequestered in the cytoplasm of liver cells, preventing it from binding to DNA and regulating gene transcription. nih.govnih.gov This cytoplasmic sequestration appears to be linked to the inhibition of the insulin-mediated phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway. nih.govoup.com When this pathway is blocked, the export of IRE-BP1 from the nucleus is enhanced, leading to its accumulation in the cytoplasm. nih.gov This mislocalization effectively reduces the protein's ability to carry out its function, contributing to the impaired gene expression patterns seen in insulin resistance. nih.govnih.gov This phenomenon seems to be tissue-specific, as similar cytoplasmic sequestration was not observed in the skeletal muscle or adipose tissues of these animals. nih.gov
Involvement in Hyperglycemia and Related Metabolic Phenotypes
Hyperglycemia, or high blood sugar, is a direct consequence of insulin resistance and a defining characteristic of diabetes. indiatimes.com IRE-BP1 plays a direct role in regulating blood glucose levels. nih.gov Its dysfunction contributes to the development of hyperglycemia. nih.govoup.com
One of the key functions of insulin in the liver is to suppress gluconeogenesis, the production of glucose. nih.gov IRE-BP1 is involved in this process, as it normally inhibits the expression of genes involved in gluconeogenesis. nih.gov In diabetic states, the combination of decreased IRE-BP1 expression and its exclusion from the nucleus leads to reduced inhibition of these gluconeogenic genes. nih.govnih.gov This, in turn, results in increased glucose production by the liver, contributing to hyperglycemia. nih.gov
Conversely, restoring the function of IRE-BP1 has been shown to ameliorate high blood sugar. In a study using insulin-resistant diabetic rats, the experimental overexpression of IRE-BP1 in the liver led to a lowering of both fasting and post-meal glucose levels. nih.gov Microarray analysis of the liver tissue from these animals revealed that IRE-BP1 modulated the expression of genes involved not only in gluconeogenesis but also in lipogenesis and fatty acid oxidation. nih.gov Furthermore, the insulin-mimetic effects of IRE-BP1 were confirmed in muscle cells, where its expression enhanced glucose transporter expression, glucose uptake, and the storage of glucose as glycogen (B147801). nih.gov
Interestingly, the role of IRE-BP1 can be context-dependent. While its function in tissues like the liver and muscle appears to be beneficial for glucose control, its overexpression specifically in the β-cells of the pancreas in transgenic mice produced a phenotype similar to type 2 diabetes, including hyperinsulinemia and hyperglycemia. oup.com This suggests that increased gene transcription mediated by IRE-BP1 within the β-cell itself may contribute to islet cell dysfunction. oup.com
Genetic Associations and Functional Correlations (e.g., BMI)
Given the role of IRE-BP1 in metabolic processes, researchers have investigated whether genetic variations within the gene encoding it are associated with metabolic traits like Body Mass Index (BMI). IRE-BP1 is also known by the gene name SNED1 (sushi, nidogen and EGF like domains 1). researchgate.net This gene has been identified as being involved in the determination of BMI. researchgate.net
While direct, large-scale association studies on SNED1 variants and BMI are part of ongoing research, studies on related protein families, such as the Insulin-like Growth Factor (IGF) binding proteins (IGFBPs), provide correlational evidence. IRE-BP1 is known to interact with the insulin response sequence of genes like IGFBP-1 and IGFBP-3. nih.govnih.gov A study of subjects with type 2 diabetes found that single nucleotide polymorphisms (SNPs) in genes for IGF2 and its binding proteins (IGFBP2 and IGFBP5) were associated with longitudinal changes in BMI. endocrine-abstracts.org
| Gene (SNP) | Association with BMI Trend | Reference |
|---|---|---|
| IGF2 (rs12417332) | Associated with weight gain | endocrine-abstracts.org |
| IGFBP5 (rs4674107) | Associated with weight gain | endocrine-abstracts.org |
| IGFBP2 (rs7603372) | Associated with weight loss | endocrine-abstracts.org |
| IGFBP2 (rs9341105) | Associated with weight loss | endocrine-abstracts.org |
| IGFBP5 (rs741384) | Associated with weight loss | endocrine-abstracts.org |
| IGFBP5 (rs7426116) | Associated with weight loss | endocrine-abstracts.org |
These findings suggest that genetic variations in the broader network of proteins that includes and interacts with IRE-BP1 can partly determine long-term weight trends, highlighting the functional correlation between this system and metabolic phenotypes like BMI. endocrine-abstracts.org
Compound and Gene Name Reference Table
| Name | Type |
| Insulin | Hormone |
| Insulin Response Element Binding Protein (IRE-BP1) | Protein/Gene |
| Iron Regulatory Protein 1 (IRP1) | Protein/Gene |
| SNED1 | Gene |
| Insulin-like Growth Factor (IGF) | Protein |
| Insulin-like Growth Factor Binding Protein (IGFBP) | Protein/Gene |
| IGFBP-1 | Protein/Gene |
| IGFBP-2 | Protein/Gene |
| IGFBP-3 | Protein/Gene |
| IGFBP-5 | Protein/Gene |
| IGF2 | Gene |
| Phosphatidylinositol-3 kinase (PI3K) | Enzyme/Protein |
| Akt (Protein Kinase B) | Enzyme/Protein |
| Glucose | Simple Sugar |
| Glycogen | Polysaccharide |
Advanced Research Methodologies and Experimental Models in Ire Bp1 Studies
In Vitro Experimental Systems
In vitro systems are fundamental for dissecting the molecular mechanisms of IRE-BP1 function in a controlled environment. These models allow for precise manipulation of cellular conditions to observe the direct effects on IRE-BP1 activity and its signaling pathways.
Cell Culture Models
Cell culture models are indispensable tools for studying IRE-BP1. Specific cell lines are chosen based on their relevance to insulin (B600854) action and metabolic diseases.
HepG2 Cells: The human hepatoma cell line, HepG2, is a cornerstone of liver-related metabolic research. nih.gov Given that the liver is a primary site of insulin action, HepG2 cells provide a relevant model to investigate how IRE-BP1 is regulated by insulin and other factors. nih.govmdpi.com Studies in HepG2 cells have been crucial for understanding the interplay between iron metabolism and IRE-BP1/IRP activity. nih.gov For instance, research has shown that iron levels directly impact the binding activity of iron-regulatory proteins in these cells, which in turn regulates the expression of proteins like ferritin and transferrin receptor. nih.gov These cells are also used to study the broader transcriptional networks affected by proteins interacting with or regulated by IRE-BP1. researchgate.net
L6 Myocytes: The L6 rat skeletal muscle cell line is a classic model for studying glucose uptake and insulin signaling in muscle tissue. spandidos-publications.comresearchgate.net Skeletal muscle is responsible for the majority of postprandial glucose disposal, making it a critical tissue in the context of insulin resistance. nih.gov L6 myotubes (differentiated L6 cells) are used to create models of insulin resistance, for example by exposure to high insulin or high glucose conditions, allowing researchers to study how these states affect IRE-BP1 and related signaling pathways. researchgate.netnih.gov Experiments in L6 cells have investigated the regulation of glucose transporter gene expression and the effects of various compounds on insulin sensitivity. spandidos-publications.comoup.com
Primary Human Muscle Cells: To bridge the gap between cell lines and in vivo human physiology, researchers use myoblasts isolated from human skeletal muscle biopsies. nih.govdiabetesjournals.org These primary cells can be differentiated into myotubes in culture and provide a more clinically relevant system. nih.gov They allow for the direct study of insulin signaling and action in cells from healthy, insulin-sensitive, or insulin-resistant individuals. nih.govdiabetesjournals.org Such studies have been instrumental in determining whether defects in insulin signaling are intrinsic to the muscle cells or influenced by external factors. nih.govdiabetesjournals.org
| Cell Model | Tissue of Origin | Key Applications in IRE-BP1 Research |
| HepG2 | Human Liver (Hepatocellular Carcinoma) | Studying liver-specific insulin action, iron metabolism, and regulation of IRE-BP1 target genes. nih.govnih.govresearchgate.net |
| L6 Myocytes | Rat Skeletal Muscle | Investigating insulin-stimulated glucose uptake, mechanisms of insulin resistance, and effects on glucose transporter (GLUT4) expression. spandidos-publications.comnih.govoup.com |
| Primary Human Muscle Cells | Human Skeletal Muscle | Analyzing subject-specific insulin sensitivity/resistance, identifying intrinsic vs. extrinsic defects in insulin signaling. nih.govdiabetesjournals.orgdiabetesjournals.org |
Reporter Gene Assays
Reporter gene assays are a powerful technique used to quantify the transcriptional activity of a specific DNA element, such as an insulin response element (IRE), in response to signaling events. youtube.com
The core principle involves linking the IRE sequence to a "reporter gene" that encodes an easily measurable protein, like firefly luciferase or β-galactosidase. youtube.combpsbioscience.com This DNA construct is introduced into host cells. If IRE-BP1 binds to the IRE and activates transcription in response to a stimulus (like insulin), the reporter gene is expressed. The amount of reporter protein produced, measured by its enzymatic activity (e.g., light production by luciferase), serves as a direct readout of IRE-BP1's transcriptional activity. youtube.comelifesciences.org These assays are highly adaptable and can be used in high-throughput screens to identify chemical compounds or biological factors that modulate the activity of IRE-BP1 and its associated pathways. nih.gov
| Component | Function | Example |
| Reporter Vector | A plasmid containing the genetic components for the assay. | pGL3, pcDNA3.1 |
| Response Element | The specific DNA sequence that the transcription factor (IRE-BP1) binds to. | Insulin Response Element (IRE) |
| Promoter | A minimal promoter that drives basal transcription and is activated by the bound transcription factor. | Minimal TATA promoter |
| Reporter Gene | A gene whose protein product is easily quantifiable. | Firefly Luciferase, Renilla Luciferase, GFP |
| Cell Line | The biological system where the assay is performed. | HepG2, L6, HEK293 |
Electrophoretic Mobility Shift Assays (EMSA) and DNA Binding Assays
To directly demonstrate the physical interaction between IRE-BP1 and its target DNA sequence, researchers use the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or bandshift assay. researchgate.netnih.gov
In an EMSA, a purified protein extract (containing IRE-BP1) is incubated with a short, labeled DNA probe corresponding to the insulin response element. researchgate.netresearchgate.net This mixture is then run on a non-denaturing polyacrylamide gel. nih.gov A free, unbound DNA probe will migrate quickly through the gel, forming a band at the bottom. However, if IRE-BP1 binds to the probe, the resulting protein-DNA complex is larger and heavier, causing it to migrate more slowly through thegel, resulting in a "shifted" band. nih.govspringernature.com The presence and intensity of this shifted band provide direct evidence of binding. Variations of the assay, such as competition with unlabeled probes or using specific antibodies to "supershift" the complex, can confirm the specificity of the interaction and the identity of the binding protein. researchgate.netresearchgate.net
Molecular and Cellular Techniques
To validate and expand upon findings from in vitro systems, a variety of molecular techniques are employed to study IRE-BP1 function within the complex environment of the cell nucleus.
Chromatin Immunoprecipitation (ChIP) and Chromatin Conformation Assays
Chromatin Immunoprecipitation (ChIP) is a powerful technique for determining whether a protein binds to a specific DNA sequence in vivo. nih.govnih.gov The assay provides a snapshot of protein-DNA interactions as they occur within the natural context of chromatin in intact cells. youtube.comyoutube.com
The ChIP process begins with cross-linking, where formaldehyde (B43269) is used to create covalent bonds between proteins and the DNA they are bound to. youtube.comyoutube.com The chromatin is then extracted and sheared into smaller fragments. An antibody specific to IRE-BP1 is used to immunoprecipitate the protein, pulling down any DNA fragments it is cross-linked to. nih.gov After reversing the cross-links, the purified DNA is analyzed, typically by qPCR, to identify and quantify the specific gene sequences that were bound by IRE-BP1. youtube.comnih.gov This technique has been used to show that IRE-BP1 interacts with the insulin response sequences of genes like IGF-I and IGFBP-1 in living cells. nih.gov
While ChIP identifies binding sites, Chromatin Conformation Capture (3C) and related techniques (like 4C and Hi-C) are used to study the three-dimensional architecture of the genome. youtube.comspringernature.comyoutube.com These methods can reveal long-range interactions between an IRE-BP1 binding site and distant gene promoters or regulatory elements, providing insight into how IRE-BP1 might influence gene expression over large genomic distances. youtube.com
Quantitative Gene Expression Analysis (qPCR, Microarray)
To understand the functional consequences of IRE-BP1 activity, researchers measure its effect on the expression of target genes.
Quantitative PCR (qPCR): This technique is used to accurately measure the amount of a specific mRNA transcript in a sample. researchgate.net In IRE-BP1 research, qPCR is used to quantify the expression levels of known or suspected target genes after experimental manipulation, such as insulin stimulation or knockdown of IRE-BP1. nih.gov For example, if IRE-BP1 activates a target gene, an increase in its mRNA levels would be detected by qPCR. The high sensitivity and specificity of qPCR make it the gold standard for validating results from broader screening methods. plos.org
Microarray: This technology allows for the simultaneous measurement of the expression levels of thousands of genes at once. plos.org In IRE-BP1 studies, microarrays can be used to compare the global gene expression profiles of cells with normal IRE-BP1 activity versus cells where IRE-BP1 has been inhibited or overexpressed. plos.orgresearchgate.net This provides a broad, unbiased view of the gene networks regulated by IRE-BP1, potentially identifying novel target genes and pathways that were previously unknown. nih.govnih.gov The vast datasets generated by microarrays help to build a comprehensive picture of the biological role of IRE-BP1. plos.org
| Technique | Primary Purpose | Information Gained for IRE-BP1 Studies |
| qPCR | Quantify expression of specific genes. | Measures changes in mRNA levels of known IRE-BP1 target genes (e.g., IGF-I, IGFBP-1) in response to stimuli. researchgate.netnih.gov |
| Microarray/RNA-seq | Profile expression of thousands of genes simultaneously. | Identifies novel genes and entire pathways regulated by IRE-BP1 on a genome-wide scale. plos.orgresearchgate.netnih.gov |
Protein Expression and Modification Analysis
Analyzing the expression levels, post-translational modifications, and interaction partners of IRE-BP1 is crucial for understanding its function. Several key techniques are routinely employed for this purpose.
Western Blotting
Western blotting is a fundamental technique used to detect and quantify the amount of IRE-BP1 in various tissues and cell lysates. In studies of IRE-BP1, Western blotting has been used to confirm the overexpression of the protein in transgenic models. For instance, in transgenic mice where the transcriptionally active C-terminal domain of IRE-BP1 was overexpressed in pancreatic β-cells, immunoblot analysis confirmed that the islets from these animals had a threefold higher expression of the 50kDa IRE-BP1 fragment compared to wild-type controls. nih.gov This technique is also vital for examining the downstream effects of IRE-BP1 activity, such as the phosphorylation status of key proteins in the insulin signaling pathway, including Akt and ERK1/2. mdpi.comresearchgate.net
Proteomics via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Proteomics offers a global, unbiased view of changes in protein abundance in response to altered IRE-BP1 expression. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful proteomics approach used to identify and quantify hundreds or thousands of proteins from complex biological samples, such as pancreatic islet lysates. nih.govyoutube.com
In a landmark study, LC-MS/MS was used to compare the proteomes of pancreatic islets from transgenic mice overexpressing IRE-BP1 with those from wild-type FVB mice. nih.govnih.gov This label-free quantitative proteomics approach identified 302 proteins across the samples. The analysis revealed that IRE-BP1 overexpression led to statistically significant increases in proteins involved in protein synthesis, endoplasmic reticulum (ER) stress, and scaffolding proteins crucial for protein kinase C signaling. nih.govnih.gov Bioinformatic analysis of these extensive protein expression patterns suggested that IRE-BP1 overexpression activates functional protein networks associated with post-translational modification, protein folding, and synthesis. nih.gov
| Protein Name | Function | Observed Change |
|---|---|---|
| Receptor for Activated Protein Kinase C (RACK1) | Scaffolding protein, protein kinase C signaling | Increased |
| Translationally Controlled Tumor Protein (TCTP) | Protein synthesis, cell growth, protection against stress | Increased |
| Various Ribosomal Proteins | Protein synthesis | Increased |
| Markers of ER Stress | Response to unfolded or misfolded proteins | Increased |
Co-immunoprecipitation (Co-IP)
Co-immunoprecipitation is an essential technique for identifying and validating protein-protein interactions. youtube.comyoutube.com This method uses an antibody to pull a specific protein (the "bait") out of a solution, bringing along any proteins it is bound to (the "prey"). These interacting partners can then be identified by Western blotting.
In the context of IRE-BP1 research, Co-IP experiments were instrumental in uncovering a novel interaction. Following the observation from proteomics data that both RACK1 and TCTP levels were elevated, Co-IP was performed on lysates from the IRE-BP1 transgenic mouse islets. nih.govnih.gov The results demonstrated a previously unknown physical interaction between RACK1 and TCTP, suggesting that IRE-BP1 overexpression leads to the formation of new molecular scaffolding complexes that could influence β-cell viability and function. nih.govnih.gov
Immunofluorescence and Confocal Microscopy
Immunofluorescence is a powerful imaging technique used to visualize the subcellular localization of specific proteins within cells. It relies on antibodies tagged with fluorescent dyes to label the protein of interest. Confocal microscopy enhances this technique by providing high-resolution, optically sectioned images, which eliminates out-of-focus light and allows for the precise three-dimensional localization of the fluorescent signal. nih.govnih.gov
In studies related to the insulin signaling pathway, where IRE-BP1 is a component, immunofluorescence has been used to corroborate findings from other methods like Western blotting. For example, after observing an increase in the phosphorylation of the signaling protein Akt via Western blot in response to insulin, immunofluorescence analysis confirmed this by showing increased cytoplasmic and membrane staining for phosphorylated Akt in breast cancer cell lines. mdpi.com This visualization provides spatial context to the biochemical data, showing where the activated proteins are located within the cell, which is critical for their function. While direct imaging of endogenous IRE-BP1 can be challenging, this method is invaluable for examining the downstream cellular consequences of its activity.
In Vivo Animal Models
To understand the physiological and pathophysiological roles of IRE-BP1 in a whole-organism context, researchers rely on various animal models that mimic human metabolic states and diseases.
Genetic Manipulation Models (e.g., Transgenic, Knockout/Knockdown)
Genetic manipulation allows for precise investigation into the function of a single gene.
Transgenic Models: These models involve the insertion of a foreign gene (a transgene) into an animal's genome to induce overexpression of a specific protein. A key model in IRE-BP1 research is a transgenic (TG) mouse that overexpresses the transcriptionally active domain of IRE-BP1 specifically in pancreatic β-cells. nih.govnih.gov This targeted overexpression was shown to produce hyperinsulinemia, hyperglycemia, and increased islet mass, creating a phenotype that closely resembles human type 2 diabetes with insulin resistance. nih.govnih.gov These mice have been crucial for dissecting the downstream molecular effects of sustained IRE-BP1 activity in the pancreas. nih.gov
Knockout/Knockdown Models: These models involve deleting a gene (knockout) or reducing its expression (knockdown), for example, through RNA interference. While a specific IRE-BP1 knockout model was not detailed in the provided context, studies on related transcription factors highlight the utility of this approach. For instance, mice with a knockout of the Carbohydrate Response Element Binding Protein (ChREBP) exhibit reduced expression of lipogenic enzymes. oup.com Similarly, hepatocyte-specific knockout of the Bmal1 gene in mice was created to study its role in liver metabolism. mdpi.com These types of models are powerful tools for determining the necessity of a protein for a particular biological process.
Diet-Induced and Genetic Models of Metabolic Disease (e.g., Zucker rats, FVB mice)
Studying IRE-BP1 in the context of metabolic diseases like obesity and diabetes requires animal models that spontaneously develop or can be induced to develop these conditions.
Zucker Rats: The Zucker rat is a well-established genetic model of obesity and insulin resistance. nih.govinotiv.com The obese phenotype is caused by a mutation in the leptin receptor gene, leading to hyperphagia (excessive eating). nih.gov These rats develop hyperinsulinemia, dyslipidemia, and eventually type 2 diabetes. nih.gov Studies have shown that in obese and diabetic animal models, tissue expression of IRE-BP1 is significantly reduced in skeletal muscle and adipose tissue. nih.gov Furthermore, in the liver of these animals, IRE-BP1 is sequestered in the cytoplasm, preventing it from binding to DNA in the nucleus, which represents a key mechanism of reduced insulin action. nih.gov
FVB Mice: The FVB mouse strain is widely used in metabolic research, particularly for the generation of transgenic models, due to their robust reproductive performance and large pronuclei which facilitate microinjection. nih.govresearchgate.net The transgenic IRE-BP1 mice that have provided significant insights into the protein's function were created on an FVB background. nih.gov While sometimes considered resistant to diet-induced obesity compared to other strains like C57BL/6J, FVB mice fed a high-fat diet (HFD) do develop significant metabolic disturbances, including insulin resistance, glucose intolerance, and liver steatosis, making them a suitable model for studying diet-induced metabolic dysfunction. nih.govnih.gov
| Model | Type | Key Characteristics | Relevance to IRE-BP1 Studies |
|---|---|---|---|
| IRE-BP1 Transgenic Mouse | Genetic Manipulation (Transgenic) | Overexpression of IRE-BP1 in pancreatic β-cells on an FVB background. nih.govnih.gov | Directly models the effects of increased IRE-BP1 activity, leading to a type 2 diabetes-like phenotype. nih.govnih.gov |
| Zucker Rat (fa/fa) | Genetic (Leptin Receptor Mutation) | Develops obesity, hyperinsulinemia, and insulin resistance. nih.govnih.gov | Used to study the regulation of IRE-BP1 expression and localization in a state of obesity and diabetes. nih.gov |
| FVB Mouse | Inbred Strain | Commonly used for creating transgenic animals; develops metabolic dysfunction on a high-fat diet. nih.govresearchgate.net | Serves as the background strain for key IRE-BP1 transgenic models. nih.gov |
| Diet-Induced Obesity (DIO) Mouse | Diet-Induced | Develops obesity, insulin resistance, and inflammation when fed a high-fat diet (HFD). nih.govmednexus.org | Provides a model to study how diet-induced metabolic stress affects IRE-BP1 and related signaling pathways. |
Compound and Protein Name Reference
| Name | Type |
| Insulin Response Element-Binding Protein (IRE-BP1) | Protein |
| Iron Regulatory Protein 1 (IRP1) | Protein |
| Akt (Protein Kinase B) | Protein |
| ERK1/2 (Extracellular signal-regulated kinases) | Protein |
| Receptor for Activated Protein Kinase C (RACK1) | Protein |
| Translationally Controlled Tumor Protein (TCTP) | Protein |
| Carbohydrate Response Element Binding Protein (ChREBP) | Protein |
| BMAL1 | Protein |
| Leptin | Protein |
Future Directions and Open Questions in Insulin Response Element Binding Protein Research
Elucidating Novel Regulatory Mechanisms
The primary regulatory mechanism of IRP1 is well-established: in iron-replete cells, it assembles a [4Fe-4S] cluster and functions as an aconitase; in iron-deficient cells, it exists as an apoprotein that binds to IREs. nih.gov However, emerging research indicates a more complex regulatory landscape, prompting new questions about the signals that fine-tune IRP1 activity.
Future research must focus on understanding how these diverse signals are integrated. A key open question is what determines the conformational fate of IRP1 when faced with multiple, sometimes conflicting, signals like phosphorylation, nitric oxide exposure, and fluctuating iron levels. nih.gov Unraveling the hierarchy and crosstalk between these pathways will be crucial for a complete understanding of IRP1's role.
Table 1: Emerging Regulatory Mechanisms of IRE-BP1/IRP1
| Regulatory Factor | Mechanism of Action | Key Unanswered Questions |
|---|---|---|
| Phosphorylation | Phosphorylation by Protein Kinase C (PKC) at specific sites (e.g., Ser-138) destabilizes the [4Fe-4S] cluster, promoting IRE-binding activity independently of cellular iron status. pnas.org | What are the upstream signals that activate PKC-mediated phosphorylation of IRP1? How does this integrate with iron-sensing? |
| Reactive Species | Nitric Oxide (NO) and other reactive oxygen/nitrogen species can directly target the [4Fe-4S] cluster, causing its disassembly and activating IRE-binding. nih.govresearchgate.net | What is the structural basis for how these modifications affect IRP1 conformation and function? nih.gov |
| Hypoxia | Low oxygen levels (hypoxia) post-translationally modulate IRP1 activity, suggesting it acts as an oxygen sensor, though the precise mechanism is complex and appears to require iron. nih.gov | How does IRP1 distinguish between signals of iron deficiency versus hypoxia? |
| Insulin (B600854) Signaling | In states of insulin resistance, IRP1 expression is decreased in muscle and adipose tissue. In the liver, it is sequestered in the cytoplasm via a mechanism linked to the PI3K-Akt pathway, preventing nuclear action. nih.govresearchgate.net | What is the direct mechanism of IRP1's nuclear exclusion, and can it be pharmacologically reversed? |
Identifying Undiscovered Target Genes and Pathways
The classical targets of IRP1, such as ferritin and the transferrin receptor, are central to cellular iron management. embopress.orgnih.gov However, the discovery of a functional IRE in the 5' untranslated region (UTR) of Hypoxia-Inducible Factor 2α (HIF2α) mRNA has significantly broadened the known physiological scope of IRP1. ashpublications.orgfrontiersin.org This finding links cellular iron sensing directly to the systemic regulation of oxygen homeostasis and red blood cell production.
Computational and biochemical screens have identified numerous potential IRE-like sequences in a wide array of mRNAs, suggesting the IRP1 regulatory network is far more extensive than currently appreciated. nih.govresearchgate.net A primary goal for future research is the systematic, genome-wide identification and validation of all authentic IRP1 target transcripts. Advanced techniques such as RNA-CLIP (Cross-Linking and Immunoprecipitation) will be instrumental in identifying true physiological targets in different cell types. researchgate.net
Table 2: Selected Canonical and Non-Canonical mRNA Targets of IRE-BP1/IRP1
| Target mRNA | UTR Location of IRE | Regulatory Outcome of IRP1 Binding | Broader Pathway Implicated |
|---|---|---|---|
| Ferritin (H and L chains) | 5' UTR | Translation Repression | Iron Storage |
| Transferrin Receptor 1 (TfR1) | 3' UTR | mRNA Stabilization | Iron Uptake nih.gov |
| Erythroid 5-aminolevulinate synthase (ALAS2) | 5' UTR | Translation Repression | Heme Synthesis nih.gov |
| Mitochondrial Aconitase | 5' UTR | Translation Repression | Citric Acid Cycle pnas.org |
| Hypoxia-Inducible Factor 2α (HIF2α) | 5' UTR | Translation Repression | Oxygen Sensing, Erythropoiesis ashpublications.orgfrontiersin.org |
Identifying the complete set of IRP1 targets will likely uncover novel roles in diverse cellular processes. Furthermore, in vitro studies have suggested that IRP1 and its counterpart, IRP2, may recognize unique subsets of IRE-like sequences, raising the question of whether they regulate distinct, non-overlapping pathways in vivo. nih.govnih.gov
Exploring Context-Dependent Roles and Specificity of IRE-BP1 Action
Evidence from animal models has made it clear that IRP1's function is highly dependent on the cellular and systemic context. While mice lacking IRP2 exhibit significant defects in iron metabolism, including anemia and neurodegeneration, mice lacking IRP1 initially appeared healthy. nih.gov This led to the assumption that IRP2 was the dominant regulator. However, it is now known that IRP1 has a crucial, non-redundant role that is tissue-specific. nih.gov
The most striking example is the specific repression of HIF2α mRNA translation by IRP1, a function that IRP2 cannot perform. ashpublications.org This specificity is critical in renal interstitial fibroblasts, where IRP1 deficiency leads to unchecked HIF2α expression, causing elevated erythropoietin (Epo) levels and resulting in polycythemia (an excess of red blood cells). frontiersin.orgresearchgate.net
Future research must address several key questions:
Why does IRP1, and not IRP2, specifically regulate HIF2α? Understanding the structural basis for this selective RNA-protein interaction is a major challenge.
What determines the predominance of IRP1 in specific tissues like the kidney and pulmonary endothelium? researchgate.net
Understanding IRE-BP1 in Systemic Metabolic Integration
The original naming of IRE-BP1 for its connection to insulin signaling is proving to be highly prescient. nih.gov Research has now firmly established IRP1 as a component of the insulin signaling network, acting downstream of the PI3K-Akt pathway. nih.govresearchgate.net This connection positions IRP1 as a unique node for integrating iron homeostasis with systemic glucose and lipid metabolism.
Studies have shown that hepatic overexpression of IRP1 can ameliorate hyperglycemia in diabetic rats by modulating genes involved in gluconeogenesis and lipogenesis. nih.gov In muscle cells, IRP1 enhances glucose transporter expression and glucose uptake. nih.gov These findings suggest that IRP1 functions not only as a post-transcriptional regulator of iron-related mRNAs but also as a transcriptional mediator of insulin's metabolic effects. nih.gov
The ultimate challenge is to understand how IRP1 coordinates its multiple functions:
Its role as a cytosolic aconitase in the Krebs cycle.
Its role as a sensor and regulator of cellular iron.
Its role as a specific repressor of HIF2α to control erythropoiesis.
Its role as a mediator of insulin action on glucose and lipid metabolism.
A major unresolved question is whether these functions are hierarchically organized or if IRP1 acts as a dynamic metabolic rheostat, allocating its function based on the most pressing cellular need—be it energy production, iron balancing, oxygen adaptation, or glucose management. Exploring the molecular switches that govern these functional transitions will be a defining frontier in metabolic research.
Q & A
Basic Research Questions
Q. How can I identify insulin response elements (IREs) bound by IRE-BP in target gene promoters?
- Methodological approach : Use electrophoretic mobility shift assays (EMSAs) with radiolabeled DNA probes containing putative IRE sequences and recombinant IRE-BP. Competitor DNA with mutations in the IRE sequence can confirm specificity .
- Transcriptional assays : Co-transfect reporter constructs (e.g., luciferase) with IRE-containing promoter fragments and IRE-BP expression vectors. Measure insulin-dependent activation or repression .
Q. What experimental techniques are recommended to detect IRE-BP-DNA interactions in vivo?
- Chromatin Immunoprecipitation (ChIP) : Use antibodies specific to IRE-BP to crosslink and isolate DNA-protein complexes. Validate binding sites via qPCR or sequencing .
- DNA-affinity chromatography : Purify IRE-BP from nuclear extracts using biotinylated IRE sequences, followed by mass spectrometry for protein identification .
Q. How do I distinguish IRE-BP from other insulin-responsive transcription factors (e.g., FoxO1, SREBP-1c)?
- Functional knockdown : Use siRNA/shRNA targeting IRE-BP in insulin-treated cells. Compare transcriptomic profiles (RNA-seq) to identify genes uniquely regulated by IRE-BP .
- Competitive binding assays : Test overlapping DNA motifs in EMSAs with purified competitors (e.g., FoxO1 consensus sequences) .
Advanced Research Questions
Q. How do mutations in IRE-BP affect its transactivation capacity and insulin sensitivity in metabolic disorders?
- Example : Classify mutations into functional groups (e.g., Class I: reduced transactivation; Class II: loss of function; Class III: dominant-negative effects) using site-directed mutagenesis and transient transfection assays .
- Structural analysis : Perform NMR or X-ray crystallography to map mutation-induced conformational changes (e.g., disrupted DNA-binding domains) .
Q. What strategies resolve contradictory data on IRE-BP’s role in insulin-resistant vs. insulin-sensitive states?
- Context-dependent analysis : Compare IRE-BP activity in primary hepatocytes (insulin-sensitive) vs. obese Zucker rat hepatocytes (insulin-resistant) under matched glucose/insulin conditions .
- Kinetic studies : Use time-resolved ChIP-seq to track IRE-BP binding dynamics during acute vs. chronic insulin exposure .
Q. How can computational models improve predictions of IRE-BP binding sites in non-canonical genomic regions?
- Machine learning : Train algorithms on validated IRE sequences (e.g., from SCD1, PEPCK promoters) to predict novel sites. Incorporate epigenetic data (e.g., histone marks) to refine predictions .
- Energy minimization simulations : Model IRE-BP-DNA interactions using tools like Rosetta or HADDOCK to assess binding affinity for mutated IREs .
Data Contradiction and Validation
Q. Why do some studies report insulin-induced IRE-BP nuclear translocation while others show constitutive nuclear localization?
- Cell-type variability : Validate in primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HepG2). Use immunofluorescence with compartment-specific markers (e.g., Lamin B1 for nuclear integrity) .
- Post-translational modifications : Perform phosphoproteomics to identify insulin-dependent phosphorylation sites affecting subcellular localization .
Methodological Resources
- Database tools :
- Experimental protocols :
- Direct ELISA : Quantify IRE-BP-DNA binding using biotinylated probes and streptavidin-HRP detection .
- Protein engineering : Design truncated IRE-BP variants to map functional domains (e.g., transactivation vs. DNA-binding regions) .
Key Research Findings
| Study Focus | Key Insight | Reference |
|---|---|---|
| IRE-BP in SCD1 regulation | Two IRE regions (−1,975/−1,610 and −372/−297 bp) mediate insulin-induced transcription. | |
| Mutational analysis of IRE-BP | Class III mutations (e.g., truncations) exhibit dominant-negative effects on wild-type IRE-BP. | |
| Computational binding prediction | Non-linear classifiers (e.g., SVM) improve IRE-BP site prediction accuracy by 15–20%. |
Notes for Experimental Design
- Insulin dosing : Optimize concentrations (e.g., 1–100 nM) and exposure times (acute: 15–30 min; chronic: 24–48 hr) to mimic physiological vs. pathological states .
- Control experiments : Include insulin receptor knockout (IR-KO) cells to confirm IRE-BP specificity vs. off-target insulin signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
